5-Benzyl-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
Description
5-Benzyl-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound with a pyridine ring structure
Properties
IUPAC Name |
5-benzyl-4,6-dimethyl-2-oxo-1H-pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c1-10-13(8-12-6-4-3-5-7-12)11(2)17-15(18)14(10)9-16/h3-7H,8H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIZBRYAEYHYROP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=C1CC2=CC=CC=C2)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-Benzyl-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile typically involves multi-component reactions. One common method is the three-component condensation of cyanothioacetamide with acetaldehyde and a suitable amine, followed by cyclization and oxidation steps . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
5-Benzyl-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides and sulfonates.
Substitution: It can undergo substitution reactions, particularly at the benzyl and methyl positions, using reagents like alkyl halides.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Common reagents used in these reactions include potassium ferricyanide for oxidation and alkyl halides for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Benzyl-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including dyes and polymers.
Material Science: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-Benzyl-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Similar compounds to 5-Benzyl-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile include:
- 4,6-Dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile
- 4,6-Dimethyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile
These compounds share the pyridine ring structure but differ in their substituents, which can lead to different chemical properties and applications
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